

Resolving Compressions in Sanger Sequencing: A Comparative Guide to 7-Deaza Compounds

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Compound of Interest

Compound Name: 7-TFA-ap-7-Deaza-ddG

Cat. No.: B8818192

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In Sanger sequencing, the presence of GC-rich regions often leads to secondary structures like hairpins, causing polymerase slippage and resulting in compressed, unreadable sequencing data. The incorporation of 7-deaza-dGTP, a guanine analog, is a widely adopted strategy to mitigate this issue. This guide provides a comparative analysis of Sanger sequencing performance with and without 7-deaza compounds, supported by experimental data and detailed protocols.

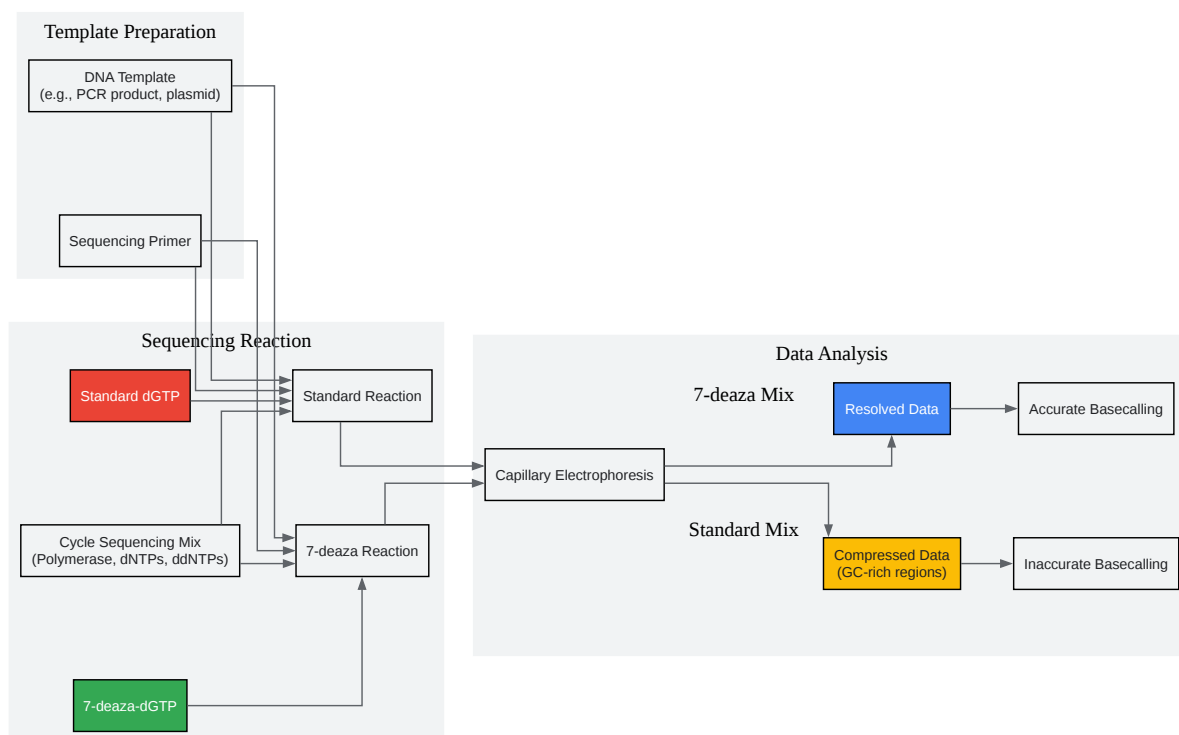
Performance Comparison: Standard dGTP vs. 7-Deaza-dGTP

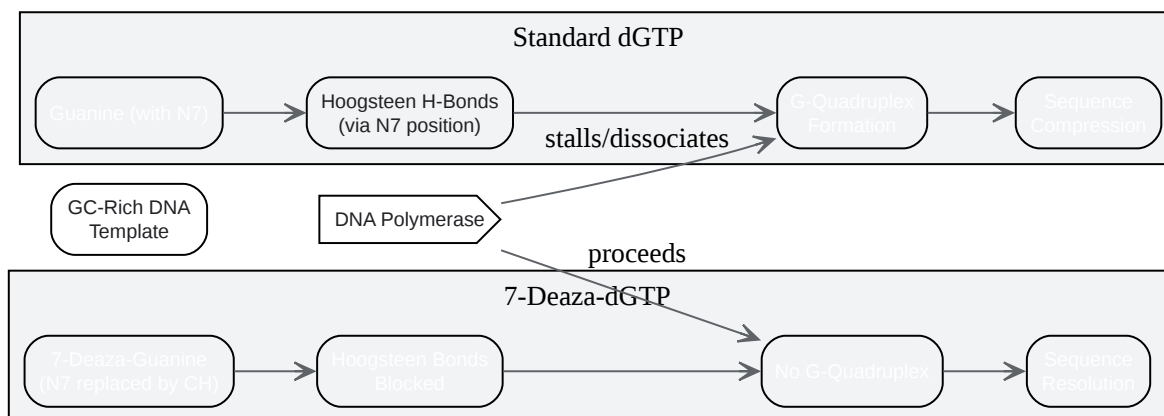
The use of 7-deaza-dGTP in sequencing reactions significantly improves the resolution of GC-rich templates by preventing the formation of Hoogsteen base pairing, which is a primary cause of DNA secondary structures. This results in cleaner electropherograms and more accurate base calling.

Parameter	Standard dGTP Sequencing	7-Deaza-dGTP Sequencing	Performance Improvement
Peak Resolution in GC-rich regions	Often compressed and unreadable	Uniform peak spacing	High
Base-calling Accuracy	Lower in compressed regions	Higher, with reduced N's	Significant
Signal Uniformity	Variable, with drop-offs in signal	More consistent signal strength	Moderate to High
Need for manual review	High for problematic regions	Reduced	Significant

Experimental Workflow and Mechanism

The underlying principle of using 7-deaza-dGTP is the substitution of the nitrogen at position 7 of the guanine base with a carbon atom. This modification disrupts the hydrogen bonding patterns that lead to the formation of secondary structures, without affecting the standard Watson-Crick base pairing with cytosine.





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